2-(15N)Azanylbenzoic acid
CAS No.: 108159-61-1
Cat. No.: VC20787355
Molecular Formula: C7H7NO2
Molecular Weight: 138.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108159-61-1 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 138.13 g/mol |
| IUPAC Name | 2-(15N)azanylbenzoic acid |
| Standard InChI | InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i8+1 |
| Standard InChI Key | RWZYAGGXGHYGMB-VJJZLTLGSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)O)[15NH2] |
| SMILES | C1=CC=C(C(=C1)C(=O)O)N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)N |
Introduction
Chemical Identity and Properties
2-(15N)Azanylbenzoic acid, also known by its CAS number 108159-61-1, is a nitrogen-15 enriched variant of anthranilic acid (2-aminobenzoic acid). The compound features a carboxylic acid group and an amino group (containing the 15N isotope) positioned ortho to each other on a benzene ring. This distinctive molecular architecture contributes to its specific chemical behavior and applications in research settings.
Physical and Chemical Characteristics
The compound exhibits several notable physical and chemical properties that make it valuable for research applications. These properties are summarized in the table below:
| Property | Value/Description |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 138.13 g/mol |
| CAS Registry Number | 108159-61-1 |
| IUPAC Name | 2-(15N)azanylbenzoic acid |
| Appearance | Crystalline solid |
| Solubility | Moderately soluble in polar organic solvents; slightly soluble in water |
| Structural Feature | Contains 15N isotope in the amino group |
The presence of the 15N isotope distinguishes this compound from standard 2-aminobenzoic acid, enabling specific detection and tracking in spectroscopic studies while maintaining nearly identical chemical reactivity to its non-isotopically labeled counterpart.
Spectroscopic Properties
The 15N-labeled compound exhibits distinctive spectroscopic characteristics, particularly in nuclear magnetic resonance (NMR) spectroscopy. The 15N isotope has a nuclear spin of ½, making it NMR-active unlike the more common 14N isotope. This property enables researchers to track nitrogen atoms in complex biochemical and chemical processes with high precision and sensitivity.
Synthesis Methodologies
The synthesis of 2-(15N)Azanylbenzoic acid typically involves sophisticated synthetic routes designed to incorporate the 15N isotope at the desired position. Several established methodologies have been developed and optimized for laboratory-scale preparation.
Synthesis from Potassium (15N)Phthalimide
The most common synthetic approach starts with potassium (15N)phthalimide as the initial 15N source. This multi-step process ensures the specific incorporation of the isotopically labeled nitrogen into the final product. The synthesis pathway typically involves:
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Preparation or acquisition of potassium (15N)phthalimide
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Controlled hydrolysis to release the 15N-labeled amino group
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Strategic protection and deprotection steps to preserve the 15N label
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Purification and isolation of the final 2-(15N)azanylbenzoic acid product
This synthetic route has been optimized for both yield and isotopic purity, making it suitable for research applications requiring high-quality isotopically labeled compounds.
Alternative Synthetic Approaches
Applications in Research
2-(15N)Azanylbenzoic acid serves as a valuable molecular tool across various scientific disciplines, with applications extending from basic chemical research to advanced biological studies.
Spectroscopic Probes
Similar to other 15N-labeled compounds, 2-(15N)azanylbenzoic acid functions as an important probe in both infrared and magnetic resonance spectroscopy and imaging . The strategic incorporation of the 15N isotope allows researchers to:
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Track specific nitrogen atoms through chemical reactions
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Study reaction mechanisms involving nitrogen-containing functional groups
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Investigate molecular dynamics and conformational changes
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Enhance signal detection in complex biological matrices
The ability to distinguish isotopically labeled molecules from their unlabeled counterparts provides researchers with powerful tools for elucidating chemical and biochemical processes with exceptional precision.
Metabolic and Biochemical Studies
In biochemical research, isotopically labeled compounds like 2-(15N)azanylbenzoic acid enable scientists to trace metabolic pathways and investigate enzymatic transformations. The compound's carboxylic acid and amino groups make it potentially relevant in studies involving:
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Amino acid metabolism
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Protein synthesis and degradation
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Xenobiotic metabolism and detoxification pathways
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Drug-receptor interactions
These applications highlight the significance of isotopically labeled compounds in advancing our understanding of complex biological systems.
Comparison with Related Compounds
Examining the properties of structurally related compounds provides valuable context for understanding 2-(15N)azanylbenzoic acid.
Comparison with Acetylbenzoic Acids
Acetylbenzoic acids, such as 2-acetylbenzoic acid (CAS 577-56-0) and 3-acetylbenzoic acid (CAS 586-42-5), share the benzoic acid core structure but feature acetyl groups instead of amino groups:
| Property | 2-(15N)Azanylbenzoic acid | 2-Acetylbenzoic acid | 3-Acetylbenzoic acid |
|---|---|---|---|
| Molecular Formula | C7H7NO2 | C9H8O3 | C9H8O3 |
| Molecular Weight | 138.13 g/mol | 164.16 g/mol | 164.158 g/mol |
| Melting Point | Not specified in sources | 115-117°C | 163-171°C |
| Functional Group | 15N-labeled amino group | Acetyl group | Acetyl group |
| Position of Substituent | ortho (2-position) | ortho (2-position) | meta (3-position) |
The different functional groups and their positions contribute to distinct chemical reactivities and applications. While acetylbenzoic acids often serve as synthetic intermediates and building blocks in organic synthesis , 2-(15N)azanylbenzoic acid's primary value lies in its isotopic labeling for spectroscopic applications.
Relevance in 15N-Labeled Compound Research
In the broader context of isotopically labeled compounds, 2-(15N)azanylbenzoic acid represents an important category of research tools. Similar to other 15N-labeled compounds described in the literature, it enables precise tracking of nitrogen atoms through chemical and biological systems . This capability is particularly valuable in fields requiring high sensitivity and specificity, such as metabolomics, proteomics, and structural biology.
Current Research Trends and Future Directions
Research involving isotopically labeled compounds continues to evolve, with several emerging trends highlighting potential new applications for compounds like 2-(15N)azanylbenzoic acid.
Advances in Synthesis Methods
Recent research has focused on developing more efficient and cost-effective methods for synthesizing 15N-labeled compounds. For instance, the use of Na15NO2 as an economical 15N source represents a significant advancement over more expensive reagents . These developments may lead to more accessible and diverse 15N-labeled compounds, including derivatives of 2-(15N)azanylbenzoic acid with enhanced properties for specific applications.
Expanding Applications
The applications of isotopically labeled compounds continue to expand into new areas:
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Development of novel imaging techniques utilizing 15N-labeled probes
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Integration with other analytical methods like mass spectrometry for enhanced detection sensitivity
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Application in pharmaceutical research for drug metabolism studies
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Utilization in environmental science for tracking nitrogen cycling
These expanding applications highlight the ongoing importance of isotopically labeled compounds like 2-(15N)azanylbenzoic acid in scientific research.
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